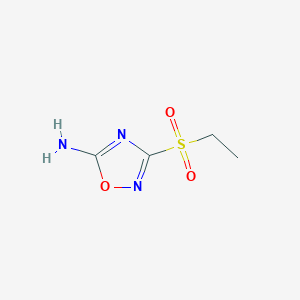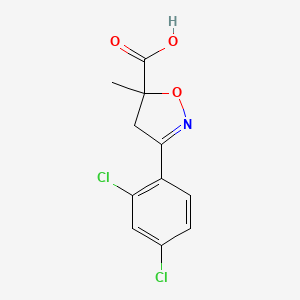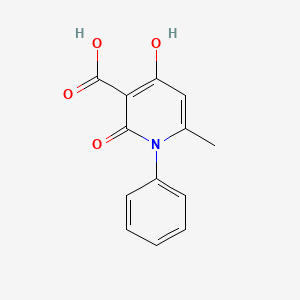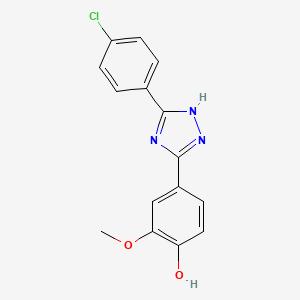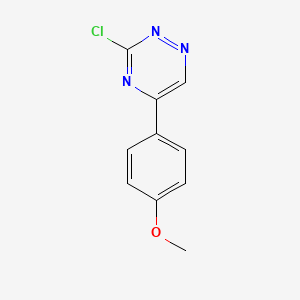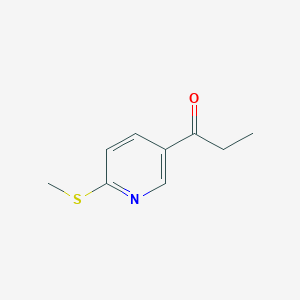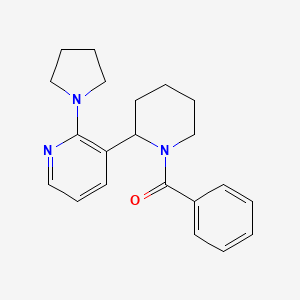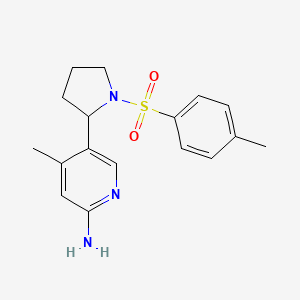
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with an iodine atom and an amine group, along with a cyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Cyclohexyl Moiety: The trans-4-aminocyclohexyl group can be synthesized from cyclohexanone through a series of reactions including reduction and amination.
Iodination of Pyridine: The iodination of pyridine can be achieved using iodine and a suitable oxidizing agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: The iodine atom in the pyridine ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the iodine atom and the amine group plays a crucial role in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methylphenylalanyl-N-[(trans-4-aminocyclohexyl)methyl]-L-prolinamide
- trans-4-Aminocyclohexanol hydrochloride
Uniqueness
N-((trans-4-aminocyclohexyl)methyl)-5-iodo-N-methylpyridin-2-amine is unique due to the presence of the iodine atom in the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Eigenschaften
Molekularformel |
C13H20IN3 |
|---|---|
Molekulargewicht |
345.22 g/mol |
IUPAC-Name |
N-[(4-aminocyclohexyl)methyl]-5-iodo-N-methylpyridin-2-amine |
InChI |
InChI=1S/C13H20IN3/c1-17(13-7-4-11(14)8-16-13)9-10-2-5-12(15)6-3-10/h4,7-8,10,12H,2-3,5-6,9,15H2,1H3 |
InChI-Schlüssel |
YKKLLRAJHGZRCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1CCC(CC1)N)C2=NC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


